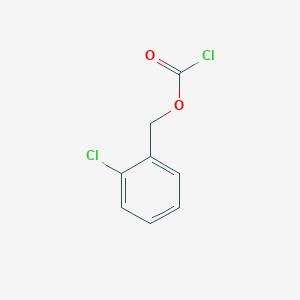

2-Chlorobenzyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCKNHYFOVQZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399023 | |

| Record name | 2-Chlorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39545-31-8 | |

| Record name | (2-Chlorophenyl)methyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39545-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorobenzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chlorobenzyl Chloroformate

Introduction: A Versatile Reagent in Modern Organic Synthesis

2-Chlorobenzyl chloroformate, systematically named (2-chlorophenyl)methyl carbonochloridate, is a highly reactive chloroformate ester that serves as a cornerstone reagent in synthetic organic chemistry.[1] With the chemical formula C₈H₆Cl₂O₂, this compound is primarily recognized for its role in introducing the 2-chlorobenzyloxycarbonyl (Cbz-Cl or Z-Cl) protecting group, a critical modification for amine functionalities in complex, multi-step syntheses.[1][2] Its application is particularly prominent in pharmaceutical chemistry and drug development, where precise control over reactive amine groups is paramount for achieving desired molecular architectures and biological activities.[1][3]

This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its mechanistic applications, detailed experimental protocols, and essential safety considerations. The insights herein are curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to innovate and execute robust synthetic strategies.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[4] It is highly sensitive to moisture and will decompose in aqueous media, necessitating anhydrous handling conditions.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 39545-31-8 | [5] |

| Molecular Formula | C₈H₆Cl₂O₂ | [5] |

| Molecular Weight | 205.04 g/mol | [1][5] |

| Density | 1.339 g/mL at 25 °C | [3][4][6] |

| Boiling Point | 50 °C at 100 mmHg | [3][4][6] |

| Refractive Index (n20/D) | 1.536 | [3][4][6] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

| Solubility | Decomposes in water; soluble in chloroform, ethanol, diethyl ether | [1][4] |

Synthesis and Manufacturing

The industrial synthesis of this compound is typically achieved through the reaction of 2-chlorobenzyl alcohol with an excess of phosgene (COCl₂).[1][2] This reaction is conducted under controlled temperature and an inert atmosphere to prevent unwanted side reactions and hydrolysis from atmospheric moisture.

Reaction: 2-Cl-C₆H₄CH₂OH + COCl₂ → 2-Cl-C₆H₄CH₂OC(O)Cl + HCl

The use of excess phosgene is a critical process parameter, as it minimizes the formation of the carbonate diester byproduct.[2] Following the reaction, the product is isolated and purified, often by distillation under reduced pressure, to yield the high-purity reagent required for synthetic applications.[1]

Mechanism of Action: The Role of the Cbz Protecting Group

The primary utility of this compound is to install the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) group onto primary or secondary amines, converting them into stable carbamates. This transformation effectively "masks" the nucleophilic and basic nature of the amine's lone pair of electrons, preventing it from participating in undesired reactions during subsequent synthetic steps.[2][7]

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, which, along with the proton from the amine, forms hydrochloric acid. A base is required to neutralize the HCl byproduct and drive the reaction to completion.[8][9]

The presence of the ortho-chlorine atom on the benzyl ring subtly modifies the electronic properties and stability of the protecting group compared to the standard benzyl chloroformate, offering an alternative with slightly different deprotection kinetics and analytical handles.

Applications in Drug Development and Peptide Synthesis

The Cbz group, and by extension the 2-Cl-Cbz variant, has been foundational in the field of peptide synthesis since its development by Bergmann and Zervas.[2] By protecting the N-terminus of an amino acid, chemists can selectively form peptide bonds without uncontrolled polymerization or side reactions. This strategy is extensible to the synthesis of complex APIs containing amine moieties.[1]

Key Advantages in Synthesis:

-

Robustness: The 2-Cl-Cbz group is stable to a wide range of non-reductive and non-strongly acidic or basic conditions, making it compatible with many subsequent reaction steps.[10]

-

Orthogonality: It is orthogonal to other common protecting groups. For instance, it remains intact under the acidic conditions used to remove a Boc group or the basic conditions used to cleave an Fmoc group, allowing for selective deprotection strategies in complex molecules.[10][11]

-

Prevention of Racemization: Protecting the amine helps prevent racemization of chiral centers adjacent to the nitrogen during activation and coupling reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Protection of a Primary Amine

This protocol describes a standard Schotten-Baumann condition for amine protection.

Materials:

-

Primary amine substrate

-

This compound

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Aqueous Base: In a separate beaker, prepare a 1 M aqueous solution of sodium carbonate. Add this solution to the reaction flask.

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath. Vigorous stirring is essential to ensure adequate mixing between the layers.

-

Reagent Addition: Add this compound (1.1-1.2 eq) dropwise to the cold, stirred mixture over 15-30 minutes. The slow addition helps to control the exotherm and minimize side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Workup - Extraction: Extract the aqueous layer twice with fresh portions of DCM.

-

Workup - Washing: Combine all organic layers and wash sequentially with 1 M HCl (to remove any unreacted base), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.

Causality: The use of a biphasic system with a water-soluble inorganic base like Na₂CO₃ is a classic Schotten-Baumann condition. The base remains in the aqueous phase, where it neutralizes the HCl byproduct generated at the interface, preventing the protonation and deactivation of the starting amine.[8]

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving the Cbz and related protecting groups.[8][10]

Materials:

-

N-(2-Cl-Cbz)-protected substrate

-

Palladium on activated carbon (Pd/C, 5-10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) source (balloon or Parr hydrogenator)

Procedure:

-

Setup: Dissolve the protected substrate (1.0 eq) in a suitable solvent (e.g., MeOH) in a flask designed for hydrogenation.

-

Inerting: Purge the flask with an inert gas like nitrogen or argon.

-

Catalyst Addition: Carefully add the Pd/C catalyst (typically 10% by weight of the substrate) to the solution.

-

Hydrogenation: Purge the system with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr apparatus set to 40-50 psi).[12]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[12]

-

Filtration: Upon completion, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely in the air and should be quenched with water.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification is often unnecessary due to the clean nature of the reaction.

Causality: The palladium catalyst facilitates the cleavage of the weak benzylic C-O bond by molecular hydrogen. The reaction byproducts are toluene and carbon dioxide, which are volatile and easily removed, resulting in a very clean transformation.[8][10]

Analytical Characterization

The identity and purity of this compound and its protected derivatives are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic benzylic protons (-CH₂-) and the aromatic protons provide a clear signature.

-

Infrared (IR) Spectroscopy: The presence of the chloroformate group is indicated by a strong carbonyl (C=O) stretching band typically around 1760-1790 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming its identity.

Safety, Handling, and Storage

This compound is a toxic, corrosive, and moisture-sensitive reagent that must be handled with extreme care.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection.[4][13]

-

Handling: Avoid contact with skin, eyes, and respiratory tract.[4] Do not allow contact with water or moisture, as it reacts to release corrosive hydrogen chloride gas.[1][13] Use spark-proof tools and ensure adequate ventilation.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, alcohols, and amines.[4][14] Recommended storage temperature is typically 2-8 °C.[4]

-

Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for disposal.[13] Avoid runoff into waterways.[13]

Conclusion

This compound is an enabling tool for the modern synthetic chemist. Its utility as a protecting group for amines provides a robust and reliable method for navigating complex synthetic pathways in drug discovery and materials science. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory. By leveraging the principles and protocols outlined here, researchers can confidently incorporate this versatile reagent into their synthetic designs to achieve their molecular targets with precision and efficiency.

References

- 1. Buy this compound | 39545-31-8 [smolecule.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. This compound | 39545-31-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. 39545-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

2-Chlorobenzyl chloroformate structure and formula.

An In-Depth Technical Guide to 2-Chlorobenzyl Chloroformate: Structure, Synthesis, and Application in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a critical reagent in synthetic organic chemistry. Systematically designated as (2-chlorophenyl)methyl carbonochloridate, this compound is primarily utilized for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz or 2-Cl-Z) protecting group for amines. This document delves into its molecular structure, physicochemical properties, synthesis pathways, and detailed protocols for its application in amine protection and subsequent deprotection. Furthermore, it offers a comparative analysis against the classical benzyloxycarbonyl (Cbz) group, highlighting the unique stability and reactivity conferred by the ortho-chloro substituent. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, peptide synthesis, and fine chemical manufacturing.

Introduction: The Need for Tunable Amine Protection

In multi-step organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs), the temporary masking of reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, requires robust protection to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for amine protection that was stable under coupling conditions yet readily removable by catalytic hydrogenolysis.[1]

However, the demands of complex molecular architecture necessitate a portfolio of protecting groups with varied stability profiles. The this compound reagent allows for the installation of the 2-Cl-Cbz group, a Cbz analogue whose electronic properties are modulated by the presence of an electron-withdrawing chlorine atom on the benzyl ring. This substitution enhances the group's stability towards acidic conditions, thereby expanding its utility and orthogonality in complex synthetic strategies.[2]

Molecular Structure and Physicochemical Properties

This compound is a chloroformate ester characterized by a 2-chlorobenzyl moiety linked to a highly reactive chloroformate functional group.[3]

Chemical Structure and Formula

-

Molecular Formula: C₈H₆Cl₂O₂[3]

-

IUPAC Name: (2-chlorophenyl)methyl carbonochloridate[3]

-

CAS Number: 39545-31-8[3]

-

Molecular Weight: 205.04 g/mol [3]

-

Structure:

(Image depicting the chemical structure of this compound)

Physicochemical Data

The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow oily liquid | [4] |

| Boiling Point | 50 °C @ 100 mmHg | [4] |

| Density | 1.339 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.536 | [4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, acetone). Decomposes in water. | [4][5] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

Synthesis of this compound

The synthesis of chloroformates is a hazardous operation that must be conducted with stringent safety measures, primarily due to the use of phosgene or its equivalents.

Phosgene-Based Synthesis

The most common industrial method for synthesizing this compound involves the reaction of 2-chlorobenzyl alcohol with an excess of phosgene (COCl₂). The causality behind using excess phosgene is to ensure complete conversion of the alcohol and to serve as a solvent for the reaction. The reaction is typically performed at low temperatures to control its exothermicity and minimize the formation of byproducts.

Experimental Protocol: Synthesis via Phosgene

Caution: This procedure involves phosgene, an extremely toxic and corrosive gas. It must be performed by trained personnel in a specialized, well-ventilated chemical fume hood with continuous monitoring.

-

Apparatus Setup: A three-necked, round-bottomed flask is fitted with a gas inlet tube extending below the surface of the solvent, a low-temperature thermometer, and a condenser connected to a gas trap/scrubber system containing a concentrated sodium hydroxide solution to neutralize excess phosgene.

-

Phosgenation: The flask is charged with dry toluene (approx. 2.5 mL per gram of alcohol) and cooled to 0-5 °C in an ice-salt bath. Phosgene gas is bubbled into the stirred solvent until the desired molar excess is absorbed (typically 1.1 to 1.5 equivalents).

-

Alcohol Addition: A solution of 2-chlorobenzyl alcohol (1.0 equivalent) in dry toluene is added dropwise to the cold phosgene solution, maintaining the internal temperature below 10 °C. The addition rate must be controlled to manage the evolution of HCl gas.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-3 hours to ensure full conversion.

-

Work-up: The system is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl into the scrubber. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound is typically purified by vacuum distillation to yield the final product as a clear liquid.

Alternative Non-Phosgene Synthesis

To mitigate the extreme hazards associated with phosgene, alternative synthetic routes have been developed. One such method involves the chlorination of S-methyl O-(2-chlorobenzyl) carbonothioate with sulfuryl chloride (SO₂Cl₂). This precursor is generated from 2-chlorobenzyl alcohol, carbon monoxide, and sulfur in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This pathway represents a significant improvement in laboratory safety.

Application: Protection of Amines as 2-Cl-Cbz Carbamates

The primary application of this compound is the protection of primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group. The resulting protonated carbamate is then deprotonated by a base to yield the neutral 2-Cl-Cbz protected amine and the hydrochloride salt of the base.

References

A Technical Guide to 2-Chlorobenzyl Chloroformate (CAS 39545-31-8): Properties, Synthesis, and Applications in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chlorobenzyl chloroformate, a pivotal reagent in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis and application, offering field-proven insights into its reactivity, handling, and strategic deployment in complex synthetic pathways, particularly within pharmaceutical research and development.

Core Characteristics: Physicochemical and Structural Data

This compound, also known as (2-chlorophenyl)methyl carbonochloridate, is a chloroformate ester distinguished by a chlorinated aromatic ring and a highly reactive chloroformate functional group.[1] This structure dictates its utility and its handling requirements. Its primary application is as a reagent for introducing the 2-chlorobenzyloxycarbonyl (2-Cbz) protecting group for amines, a valuable analogue to the classic benzyloxycarbonyl (Cbz) group.[1][2]

| Property | Value | Source(s) |

| CAS Number | 39545-31-8 | [3][4] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][3] |

| Molecular Weight | 205.04 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Odor | Pungent, acrid | [5][6] |

| Density | 1.339 g/mL at 25 °C | [4][5][7] |

| Boiling Point | 50 °C at 100 mmHg | [1][4][5] |

| Flash Point | >110 °C (>230 °F) | [1][5] |

| Refractive Index | n20/D 1.536 | [4][5] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethanol); Decomposes in water. | [1][5][8] |

Synthesis and Purification: A Protocol Grounded in Causality

The synthesis of this compound is conceptually analogous to the preparation of other benzyl chloroformates, typically involving the reaction of the corresponding alcohol with phosgene or a phosgene equivalent.[1][2][6] The choice of reagents and conditions is dictated by the need to control the high reactivity of the chloroformate group and prevent side reactions.

Core Principle: The synthesis is a nucleophilic attack of the 2-chlorobenzyl alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of phosgene. The reaction is conducted under strictly anhydrous conditions because the product is highly moisture-sensitive, readily hydrolyzing to 2-chlorobenzyl alcohol, hydrochloric acid, and carbon dioxide.[1][8] An inert atmosphere is crucial to prevent this decomposition.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chlorobenzyl Alcohol

-

Preparation: A three-necked, oven-dried flask equipped with a mechanical stirrer, a gas inlet, a dropping funnel, and a condenser (vented to a scrubber) is charged with 2-chlorobenzyl alcohol (1.0 eq) and an anhydrous solvent like toluene. The system is purged with dry nitrogen gas.

-

Phosgenation: A solution of phosgene (typically ~1.5-2.0 eq) in the same solvent is added dropwise to the stirred alcohol solution while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction. Causality: Using excess phosgene minimizes the formation of the carbonate diester byproduct.[2]

-

Reaction Monitoring: After the addition, the reaction is allowed to warm to room temperature and stirred until the evolution of HCl gas ceases. The reaction progress can be monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: The excess phosgene and solvent are carefully removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[1]

Chemical Reactivity and Mechanistic Pathways

The utility of this compound stems from its role as a precursor to the 2-Cbz protecting group. This group temporarily masks the nucleophilic and basic properties of primary and secondary amines, allowing other chemical transformations to occur elsewhere in the molecule.[2][9]

Mechanism of Amine Protection

The protection reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. A transient tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group and forming a stable carbamate.

Caption: Mechanism of amine protection using this compound.

Protocol: General Procedure for Amine Protection

This procedure, often referred to as the Schotten-Baumann reaction, is robust and widely applicable.

-

Dissolution: The amine (1.0 eq) is dissolved in a suitable solvent system, often a biphasic mixture like dioxane/water or THF/water.

-

Basification: A base, such as sodium carbonate or sodium hydroxide (2.0-3.0 eq), is added to the solution. Causality: The base serves two purposes: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium forward, and it deprotonates the ammonium salt intermediate.[10]

-

Acylation: this compound (1.1-1.2 eq) is added slowly, either neat or as a solution, at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Completion: The mixture is stirred vigorously until the reaction is complete (monitored by TLC).

-

Isolation: The product is isolated by extraction into an organic solvent, followed by washing, drying, and purification (e.g., crystallization or chromatography).

Deprotection Strategies

The key to a good protecting group is its facile and selective removal under conditions that do not affect other functional groups. The 2-Cbz group, like its parent Cbz group, is most commonly cleaved by catalytic hydrogenolysis.

Mechanism of Hydrogenolysis: The protected amine is exposed to hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). The catalyst facilitates the reductive cleavage of the benzylic C-O bond. This generates an unstable carbamic acid, which spontaneously decarboxylates to release the free amine, carbon dioxide, and 2-chlorotoluene.

Caption: Standard workflow for the hydrogenolytic deprotection of a 2-Cbz group.

Alternative Deprotection: For substrates sensitive to catalytic reduction (e.g., containing alkenes or alkynes), strong acids like HBr in acetic acid or various Lewis acids can be used, though these conditions are harsher and less common.[2]

Strategic Applications in Drug Discovery and Synthesis

The choice of the 2-Cbz group over the standard Cbz group is a strategic decision based on subtle but important differences in chemical stability. The electron-withdrawing nature of the ortho-chlorine substituent can alter the group's lability towards acidic reagents. In some synthetic contexts, the 2-chlorobenzyl group has demonstrated superior resistance to certain Lewis acids compared to the unsubstituted benzyl group, allowing for selective manipulations in complex molecules.[1]

Its application is prominent in:

-

Peptide Synthesis: As a reliable N-terminal protecting group, it prevents unwanted side reactions and racemization at the adjacent chiral center during peptide coupling steps.[1][2]

-

Pharmaceutical Intermediates: It serves as a key reagent in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). For instance, derivatives have been utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in treating certain cancers.[4]

-

General Organic Synthesis: It is a versatile tool for modifying amine-containing compounds, enabling the construction of complex molecular architectures.[1][5]

Safety, Handling, and Storage Protocols

The high reactivity of this compound necessitates strict adherence to safety protocols. It is classified as a toxic, corrosive, and lachrymatory substance.[1][5]

Key Hazards:

-

Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[1]

-

Toxic: Harmful if inhaled, swallowed, or absorbed through the skin.[5]

-

Lachrymator: Vapors are highly irritating to the eyes and respiratory tract, causing tearing.[1]

-

Water Reactive: Reacts with moisture, including humidity in the air, to release corrosive hydrogen chloride gas.[1][8]

Mandatory Handling Procedures:

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield at all times.[5][11]

-

Inert Conditions: Handle under an inert atmosphere (nitrogen or argon) whenever possible to prevent decomposition.

-

Spill Management: Have appropriate spill control materials (e.g., inert absorbent like vermiculite) readily available. Do not use water to clean up spills.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool (2-8°C is recommended), dry, and well-ventilated area away from incompatible materials such as water, bases, strong oxidizing agents, alcohols, and amines.[5][12]

-

Disposal: Dispose of waste material in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS 39545-31-8) is more than a mere analogue of benzyl chloroformate; it is a specialized tool offering distinct advantages in stability and reactivity for the synthetic chemist. Its primary role as a precursor to the 2-Cbz protecting group makes it indispensable in pharmaceutical development and complex organic synthesis. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is paramount for its safe and effective use in the laboratory, enabling researchers to construct complex molecules with precision and control.

References

- 1. Buy this compound | 39545-31-8 [smolecule.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 39545-31-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. grokipedia.com [grokipedia.com]

- 7. CAS#:39545-31-8 | Carbonochloridic acid,(2-chlorophenyl)methyl ester | Chemsrc [chemsrc.com]

- 8. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Page loading... [guidechem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chlorobenzyl Chloroformate for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Chlorobenzyl chloroformate. It delves into its core physicochemical properties, synthesis methodologies, critical applications as a protecting group, and essential safety protocols. The information herein is synthesized from established chemical literature and safety data to ensure technical accuracy and practical utility in a laboratory setting.

Core Molecular and Physicochemical Properties

This compound, systematically known as (2-chlorophenyl)methyl carbonochloridate, is a highly reactive chloroformate ester.[1] Its utility in organic synthesis is largely dictated by the interplay between the electron-withdrawing 2-chloro substituent on the benzyl ring and the electrophilic chloroformate functional group. This unique structure influences its stability, reactivity, and application scope, particularly in the protection of amine functionalities.

The definitive molecular weight of this compound is 205.04 g/mol .[1][2] This value is fundamental for stoichiometric calculations in reaction planning and for analytical characterization.

Data Summary: Physicochemical Properties

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3] |

| CAS Number | 39545-31-8 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Pungent | [3] |

| Density | 1.339 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 50 °C at 100 mmHg | [1][3][4] |

| Flash Point | > 110 °C (> 230 °F) | [1][3] |

| Refractive Index | n20/D 1.536 | [3][4] |

| Solubility | Soluble in chloroform, dichloromethane, ethanol, diethyl ether. | [1][3] |

| Vapor Pressure | 1.36 psi at 20 °C | [1][5] |

The presence of the chloroformate group renders the molecule highly sensitive to moisture, undergoing hydrolysis to release hydrochloric acid.[1] Its moderate lipophilicity, with an estimated logP between 2.5 and 3.0, facilitates its solubility in common organic solvents used in synthesis.[1]

Synthesis and Mechanism of Formation

The synthesis of this compound is a critical process that requires careful handling of hazardous reagents. The primary and most established method involves the reaction of 2-chlorobenzyl alcohol with phosgene.

Classical Synthesis: Phosgenation of 2-Chlorobenzyl Alcohol

The underlying principle of this synthesis is the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of phosgene (COCl₂). This reaction results in the formation of the desired chloroformate and a molecule of hydrogen chloride as a byproduct.

Causality: The choice of phosgene is dictated by its extreme reactivity, which ensures a high-yield conversion of the alcohol. The reaction is typically performed in an inert solvent and under anhydrous conditions to prevent the decomposition of phosgene and the product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Classical Synthesis

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction vessel with a solution of 2-chlorobenzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reaction: Cool the solution in an ice bath. Slowly bubble phosgene gas through the solution or add a phosgene solution (e.g., in toluene) dropwise with vigorous stirring. The reaction is exothermic and must be controlled.

-

Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting alcohol is consumed.

-

Work-up: Once complete, purge the excess phosgene with a stream of inert gas into a scrubbing solution (e.g., sodium hydroxide).

-

Isolation: Isolate the crude product by removing the solvent under reduced pressure.

-

Purification: Purify the resulting oil via vacuum distillation to yield pure this compound.

A notable advancement involves the in situ generation of phosgene from chloroform and UV light, which circumvents the need to handle highly toxic phosgene gas directly, offering a significant safety improvement for producing chloroformates.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound is as a reagent for introducing the 2-chlorobenzyloxycarbonyl (Cbz-Cl) protecting group onto nucleophilic functional groups, most commonly amines.[1]

The Cbz-Cl(2-Cl) Group for Amine Protection

In peptide synthesis and the development of amine-containing active pharmaceutical ingredients (APIs), temporarily masking the reactivity of an amine group is essential. This compound reacts readily with primary and secondary amines to form stable, crystalline carbamate derivatives.

Expertise & Trustworthiness: The rationale for using this specific reagent lies in the stability of the resulting carbamate. The electron-withdrawing chloro group on the benzyl ring subtly modifies the electronic properties of the Cbz group, influencing its stability and cleavage conditions compared to the standard benzyl chloroformate. This allows for orthogonal protection strategies in complex multi-step syntheses. The reaction is self-validating as the formation of the carbamate is a robust and high-yielding transformation, typically proceeding to completion under mild basic conditions.

Caption: Mechanism of amine protection using this compound.

Experimental Workflow: General Protocol for Amine Protection

This protocol describes a standard procedure for the protection of a primary amine.

-

Dissolution: Dissolve the amine-containing substrate (1 equivalent) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), in an appropriate anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction.

-

Addition of Reagent: Slowly add this compound (1.05 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine. A salt (e.g., triethylammonium chloride) will precipitate.

-

Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected amine.

-

Purification: If necessary, purify the product by column chromatography or recrystallization.

Role as a Chemical Intermediate

Beyond its role in protection chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. For instance, it can be used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are significant in treating certain cancers and autoimmune diseases.[4]

Safety, Handling, and Storage

Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

-

Toxicity and Irritation: The compound is toxic by inhalation, in contact with skin, and if swallowed.[3] It is a potent irritant to the eyes, skin, and respiratory tract and is classified as a lachrymator.[3]

-

Handling: Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[3][6]

-

Moisture Sensitivity: The reagent reacts with water and moisture to release corrosive HCl gas.[1] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, alcohols, amines, and metals, as these can lead to vigorous or explosive reactions.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Recommended storage temperature is typically 2-8°C.[3]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[3]

Conclusion

This compound is a valuable and highly reactive reagent with a well-defined molecular weight of 205.04 g/mol . Its primary application in advanced organic synthesis and drug development is the introduction of the 2-chlorobenzyloxycarbonyl protecting group for amines. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in the laboratory.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzyl Chloroformate from o-Chlorobenzyl Alcohol

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-chlorobenzyl chloroformate, a critical reagent in pharmaceutical and organic chemistry, from its precursor, o-chlorobenzyl alcohol. The document moves beyond a simple recitation of procedural steps to offer a nuanced discussion on the selection of phosgenating agents, a detailed, field-tested experimental protocol, mechanistic insights, and rigorous safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide integrates practical expertise with authoritative references to ensure a trustworthy and comprehensive resource for laboratory application.

Introduction and Strategic Importance

This compound (Cbz-Cl) is a highly valuable chloroformate ester, primarily utilized as a reagent for introducing the 2-chlorobenzyloxycarbonyl protecting group for amines and alcohols in complex organic syntheses.[1] This protecting group is instrumental in multi-step processes, particularly in peptide synthesis and the development of pharmaceutical intermediates, where it temporarily blocks a reactive site to allow for chemical modifications elsewhere in the molecule.[1]

The synthesis of this reagent from o-chlorobenzyl alcohol, while conceptually straightforward, requires careful consideration of reagents and conditions to ensure high yield, purity, and, most importantly, operational safety. This guide focuses on the conversion using solid triphosgene as a phosgene equivalent, a choice that balances reactivity with the significant handling advantages over gaseous phosgene.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the final product is fundamental for successful synthesis and purification.

| Property | o-Chlorobenzyl Alcohol | This compound |

| CAS Number | 17849-38-6[2] | 39545-31-8[1][3] |

| Molecular Formula | C₇H₇ClO[2] | C₈H₆Cl₂O₂[1] |

| Molecular Weight | 142.58 g/mol [2] | 205.03 g/mol [1] |

| Appearance | White solid | Colorless to light yellow liquid[4] |

| Melting Point | 70 °C[2] | N/A |

| Boiling Point | 227 °C[2] | 50 °C @ 100 mmHg[3][4] |

| Density | N/A | 1.339 g/mL at 25 °C[3][4] |

| Key Hazards | Irritant | Toxic, Corrosive, Lachrymator, Moisture-sensitive[1][4] |

Synthesis Methodology: A Deliberate Approach

The core of the synthesis is the reaction of an alcohol with a phosgenating agent. The choice of this agent is the most critical decision, directly impacting safety, reaction setup, and product purification.

The Phosgenating Agent: A Comparative Analysis

While gaseous phosgene (COCl₂) is a potent and efficient reagent for this transformation, its extreme toxicity and gaseous state present significant handling challenges.[5][6][7] Consequently, solid triphosgene (bis(trichloromethyl) carbonate) has emerged as a superior alternative in laboratory and research settings.[8][9]

| Agent | State | Advantages | Disadvantages |

| **Phosgene (COCl₂) ** | Gas | High reactivity, high purity of products, volatile (easy removal). | Extremely toxic, requires specialized equipment (gas lines, scrubbers).[6][10] |

| Diphosgene | Liquid | Easier to measure and handle than phosgene.[8] | Highly toxic (decomposes to phosgene), non-volatile (harder to remove).[8] |

| Triphosgene | Solid | Crystalline solid, stable, easy to weigh and handle.[8][9] | Less reactive than phosgene, requires catalyst, non-volatile.[11] |

Causality of Choice: For this guide, triphosgene is selected as the reagent of choice. Its solid state significantly mitigates the risk of accidental inhalation exposure compared to gaseous phosgene or volatile liquid diphosgene.[8] While less reactive, its conversion to phosgene in situ can be effectively catalyzed, providing a controlled and safer reaction profile suitable for a standard research laboratory.

General Synthesis Workflow

The overall process can be visualized as a multi-stage workflow, from initial setup to final product characterization.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of chloroformates from alcohols using triphosgene.[12][13]

Reagents & Equipment:

-

o-Chlorobenzyl alcohol

-

Triphosgene (BTC)

-

Anhydrous Toluene (or Dichloromethane)

-

Pyridine (or a non-nucleophilic base like Triethylamine)

-

Three-neck round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet

-

Ice bath

-

Standard glassware for workup and distillation

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass (g) | Moles (mmol) |

| o-Chlorobenzyl alcohol | 1.0 | 142.58 | 10.0 | 70.1 |

| Triphosgene | 0.35 | 296.75 | 7.3 | 24.6 |

| Pyridine | 1.05 | 79.10 | 5.8 | 73.6 |

| Anhydrous Toluene | - | - | 150 mL | - |

Procedure:

-

Setup: Under a nitrogen or argon atmosphere, charge a dry 500 mL three-neck flask with o-chlorobenzyl alcohol (10.0 g, 70.1 mmol) and anhydrous toluene (100 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Base Addition: Slowly add pyridine (5.8 g, 73.6 mmol) to the solution. Rationale: The base acts as a catalyst for triphosgene decomposition and neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the product.[14][15]

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (7.3 g, 24.6 mmol) in anhydrous toluene (50 mL). Transfer this solution to the dropping funnel. Add the triphosgene solution dropwise to the alcohol solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow addition is critical to control the exothermic reaction and the rate of in situ phosgene generation, preventing dangerous pressure buildup and side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Workup:

-

Cool the reaction mixture back to 0 °C.

-

Slowly quench the reaction by adding cold, dilute HCl (1M) to neutralize excess pyridine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). Rationale: The aqueous washes remove the pyridinium hydrochloride salt and any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The temperature should be kept low (<40 °C) to avoid thermal decomposition.

-

-

Purification: Purify the crude residue by vacuum distillation to yield this compound as a colorless liquid.[1]

Reaction Mechanism

The reaction proceeds through the in situ generation of phosgene from triphosgene, which is the rate-limiting step. The subsequent reaction follows a classic nucleophilic acyl substitution pathway.

Caption: Mechanism of chloroformate formation using triphosgene.

Mechanistic Explanation:

-

Phosgene Generation: Triphosgene, in the presence of a nucleophilic catalyst like pyridine, decomposes to generate three equivalents of phosgene in situ.[9]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of o-chlorobenzyl alcohol attacks the highly electrophilic carbonyl carbon of phosgene.

-

Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

-

Deprotonation: The added base (pyridine) removes the proton from the oxonium ion to yield the final this compound product and pyridinium chloride.[16]

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (-CH₂-) adjacent to the chloroformate group, typically shifted downfield compared to the starting alcohol. Aromatic protons will appear in the typical aromatic region.

-

¹³C NMR: The carbon spectrum will show a distinctive signal for the carbonyl carbon of the chloroformate group.

-

IR Spectroscopy: A strong absorption band in the region of 1770-1790 cm⁻¹ is indicative of the C=O stretch of the chloroformate functional group. The disappearance of the broad O-H stretch from the starting alcohol confirms the reaction's completion.

Safety and Hazard Management

The synthesis of chloroformates involves highly hazardous materials. Strict adherence to safety protocols is non-negotiable.

Reagent and Product Hazards

-

Triphosgene: Although a solid, it can decompose upon heating or contact with moisture/nucleophiles to release highly toxic phosgene gas.[8] It should be handled with the same precautions as phosgene.[8]

-

Phosgene (In situ): Phosgene is a severe respiratory irritant that can cause delayed-onset, potentially fatal pulmonary edema.[6][7][17] It has poor warning properties, meaning toxic concentrations may not be immediately irritating.[6]

-

Pyridine: Flammable, toxic, and an irritant.

-

Solvents (Toluene/DCM): Flammable and/or carcinogenic.

-

This compound: The product is toxic, corrosive, and a lachrymator (causes tearing).[1][4] It reacts with water to release HCl gas.[1]

Essential Safety Measures

-

Engineering Controls: All manipulations involving triphosgene and the reaction itself MUST be conducted inside a certified, high-performance chemical fume hood to prevent any possibility of inhalation exposure.[6][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a full-face shield.[18]

-

Hand Protection: Use chemically resistant gloves. Viton gloves are specifically recommended for handling phosgene and its precursors.[10] Always check the manufacturer's glove compatibility chart.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

-

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[18] Ensure a spill kit compatible with the reagents is available. All personnel must be trained on the specific hazards and emergency procedures.

-

Waste Disposal: Quench any residual phosgenating agent with a basic solution (e.g., NaOH) in the fume hood before disposal. All chemical waste must be disposed of following institutional and local environmental regulations.[6]

Summary and Outlook

The synthesis of this compound from o-chlorobenzyl alcohol is a robust and essential transformation for chemists in the pharmaceutical and life sciences. The use of triphosgene offers a significant safety advantage over traditional methods employing gaseous phosgene, making the process more accessible for laboratory-scale synthesis. Success hinges on a deep understanding of the reaction mechanism, meticulous execution of the anhydrous protocol, and an unwavering commitment to rigorous safety standards. Future optimizations could explore alternative non-nucleophilic bases or flow chemistry setups to further enhance safety and control over this hazardous but vital reaction.

References

- 1. Buy this compound | 39545-31-8 [smolecule.com]

- 2. 2-Chlorobenzyl alcohol | 17849-38-6 | FC46928 | Biosynth [biosynth.com]

- 3. This compound | 39545-31-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. LCSS: PHOSGENE [web.stanford.edu]

- 7. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Triphosgene - Wikipedia [en.wikipedia.org]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. researchgate.net [researchgate.net]

- 12. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosgene - Wikipedia [en.wikipedia.org]

- 17. sesha.org [sesha.org]

- 18. nj.gov [nj.gov]

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 2-Chlorobenzyl Chloroformate

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the arsenal of reagents developed for this purpose, 2-Chlorobenzyl chloroformate, often abbreviated as 2-Cl-Cbz-Cl, stands out as a highly effective and versatile tool for the protection of amine functionalities. This guide provides an in-depth exploration of the fundamental principles governing its reactivity and electrophilicity, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application, handling, and mechanistic underpinnings.

Derived from its well-known predecessor, benzyl chloroformate (Cbz-Cl), the 2-chloro substituted analogue was developed to address specific limitations, offering a different profile of stability and reactivity.[1] Its utility is rooted in the formation of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) carbamate, a robust protecting group that effectively masks the nucleophilicity and basicity of amines during multi-step synthetic sequences.[1][2] This document moves beyond a simple recitation of protocols to dissect the electronic and structural features that define this compound's behavior, providing field-proven insights into its practical application.

Section 1: Physicochemical Properties and Structural Analysis

The reactivity of this compound is a direct consequence of its molecular structure. The molecule integrates a highly reactive chloroformate functional group with a benzyl ring substituted with a chlorine atom at the ortho position.[1] This unique combination dictates its physical properties and chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 39545-31-8 | [1][3] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][3] |

| Molecular Weight | 205.04 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid with a pungent odor | [4] |

| Boiling Point | 50 °C at 100 mmHg | [4][5] |

| Density | ~1.339 g/mL at 25 °C | [4][5] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, ether; reacts with water and alcohols. | [1][4] |

Structural and Spectroscopic Insights

The key to understanding the reagent's power lies in the chloroformate group (-O-C(O)-Cl). The carbonyl carbon is rendered exceptionally electrophilic by the inductive effect of two highly electronegative atoms: the adjacent oxygen and the chlorine of the acyl chloride. This potent electron withdrawal polarizes the C=O bond significantly.

This high degree of electrophilicity is empirically confirmed by vibrational spectroscopy. The carbonyl stretching frequency (νC=O) for this compound is observed in the 1770-1790 cm⁻¹ region of its infrared spectrum.[1] This is a notably higher frequency compared to standard esters or carboxylic acids, indicating a stronger, shorter C=O bond, a direct result of the powerful electron-withdrawing environment that makes the carbon atom a prime target for nucleophilic attack.[1]

Section 2: The Heart of Reactivity: Electrophilicity and Reaction Mechanisms

The synthetic utility of this compound is dominated by its reactions with nucleophiles at the highly electrophilic carbonyl carbon. The governing mechanism is a classic nucleophilic acyl substitution , proceeding through an addition-elimination pathway.

General Mechanism: Nucleophilic Acyl Substitution

The reaction initiates with the attack of a nucleophile (Nu:) on the carbonyl carbon, breaking the π-bond and forming a transient, tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the C=O double bond by ejecting the most stable leaving group—in this case, the chloride anion. Chloride's status as the conjugate base of a strong acid (HCl) makes it an excellent leaving group, driving the reaction to completion.

References

An In-depth Technical Guide to (2-chlorophenyl)methyl carbonochloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

(2-chlorophenyl)methyl carbonochloridate, also known by its common synonym 2-chlorobenzyl chloroformate, is a significant reagent in the field of organic chemistry.[1][2] Its utility primarily lies in its function as a protecting group for amines and alcohols, a critical step in the multi-step synthesis of complex molecules, particularly in pharmaceutical drug development.[1][3] The presence of the 2-chloro substituent on the benzyl group can modulate the reactivity and stability of the protecting group, offering specific advantages in certain synthetic pathways. This guide provides a comprehensive overview of the physical properties, handling, and synthetic applications of this important chemical intermediate.

Chemical Identity and Molecular Structure

The structural integrity of a reagent is fundamental to its reactivity and application. (2-chlorophenyl)methyl carbonochloridate possesses a molecular architecture featuring a 2-chlorinated aromatic ring and a reactive chloroformate functional group.[1]

-

IUPAC Name: (2-chlorophenyl)methyl carbonochloridate[1]

-

Synonyms: this compound, 2-Chlorobenzyl carbonochloridate[2][4]

The molecule consists of a 2-chlorobenzyl group attached to a chloroformate moiety. This structure is key to its role as a protecting group, allowing for its introduction onto a nucleophilic site and subsequent removal under specific conditions.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical properties is paramount for its safe handling, storage, and application in experimental design. The following table summarizes the key physicochemical data for (2-chlorophenyl)methyl carbonochloridate.

| Property | Value | Source(s) |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.339 g/mL at 25°C | [3][4][5][6] |

| Boiling Point | 50°C at 100 mmHg | [1][3][5][6] |

| Flash Point | >230°F (>110°C) | [1][4] |

| Vapor Pressure | 1.36 psi at 20°C | [1][4][6] |

| Refractive Index | n20/D 1.536 | [3][5][6] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | [5] |

Insight into the Data: The relatively low boiling point under reduced pressure indicates significant volatility, a factor to consider during purification and handling.[1] The high flash point suggests moderate thermal stability at ambient temperatures.[1]

Synthesis and Mechanism of Action

(2-chlorophenyl)methyl carbonochloridate is typically synthesized through the reaction of 2-chlorobenzyl alcohol with a suitable phosgene equivalent, such as chloromethyl chloroformate, often in the presence of a base to act as a catalyst.[5]

General Synthetic Workflow

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of 2-chlorobenzyl alcohol on the carbonyl carbon of the chloroformate reagent, leading to the displacement of a chloride ion and the formation of the desired product.

Mechanism as a Protecting Group

In its primary application, (2-chlorophenyl)methyl carbonochloridate serves to introduce the 2-chlorobenzyloxycarbonyl (Cbz-Cl) protecting group onto amine functionalities. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. The resulting carbamate is stable under a variety of reaction conditions but can be selectively removed, typically by catalytic hydrogenolysis, to regenerate the free amine.

Experimental Protocols: Characterization and Quality Control

Ensuring the purity and identity of (2-chlorophenyl)methyl carbonochloridate is crucial for its successful application in synthesis. Standard analytical techniques should be employed for its characterization.

Step-by-Step Characterization Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should be utilized to confirm the presence and integration of protons on the aromatic ring and the methylene bridge.

-

¹³C NMR will verify the number of unique carbon environments, including the carbonyl carbon of the chloroformate group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic strong absorption band for the C=O stretch of the chloroformate group, typically in the range of 1750-1790 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be indicative of the two chlorine atoms present in the molecule.

-

-

Purity Analysis (GC or HPLC):

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the compound and identify any potential impurities.

-

Safety, Handling, and Storage

(2-chlorophenyl)methyl carbonochloridate is a reactive and potentially hazardous compound that requires careful handling.

-

Hazards: It is toxic by inhalation, in contact with skin, and if swallowed.[5] It is also corrosive and can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7] Recommended storage temperature is 2-8°C.[3][5][6] The compound is moisture-sensitive and will react with water to produce hydrochloric acid.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Research and Development

The primary application of (2-chlorophenyl)methyl carbonochloridate is as a reagent for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) protecting group in organic synthesis.[1] This protecting group is particularly useful in peptide synthesis and the synthesis of other complex molecules where selective protection of amine groups is required.[1] The 2-chloro substituent can influence the stability and cleavage conditions of the protecting group compared to the standard Cbz group, offering advantages in specific synthetic strategies.[3]

Conclusion

(2-chlorophenyl)methyl carbonochloridate is a valuable reagent for the modern organic chemist. Its well-defined physical properties and specific reactivity make it an important tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- 1. Buy this compound | 39545-31-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 39545-31-8 [chemicalbook.com]

- 4. CAS#:39545-31-8 | Carbonochloridic acid,(2-chlorophenyl)methyl ester | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 39545-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. enamine.enamine.net [enamine.enamine.net]

Introduction to the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) protecting group

An In-Depth Technical Guide to the 2-Chlorobenzyloxycarbonyl (2-Cl-Cbz) Protecting Group

Authored by: Gemini, Senior Application Scientist

Publication Date: January 6, 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The benzyloxycarbonyl (Cbz or Z) group represents a cornerstone in amine protection strategy. This technical guide delves into a key derivative, the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) group, a modification designed to fine-tune the chemical properties of the classical Cbz moiety. This document provides an in-depth examination of the 2-Cl-Cbz group's properties, mechanisms of installation and cleavage, and its strategic application in multi-step synthesis for researchers, chemists, and drug development professionals.

Introduction: The Need for Modulated Amine Protection

The protection of nucleophilic functional groups, especially amines, is a critical operation in multi-step organic synthesis.[1] An ideal protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively under mild conditions that do not compromise the integrity of the target molecule.[2] The benzyloxycarbonyl (Cbz) group, pioneered by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis by providing a reliable method for the temporary masking of amino groups.[3][4] Its removal via catalytic hydrogenolysis offers a mild and orthogonal cleavage pathway compared to acid- or base-labile groups.[1][4]

However, the demands of increasingly complex synthetic targets necessitate a broader palette of protecting groups with modulated lability. The 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) group is a direct response to this need. By introducing an electron-withdrawing chlorine atom onto the ortho position of the benzyl ring, the electronic properties of the Cbz group are altered, thereby modifying its stability and cleavage kinetics. This guide will explore the causality behind these modifications and provide the technical details required for its effective implementation.

Core Characteristics and Mechanistic Principles

The 2-Cl-Cbz protecting group is introduced using its corresponding chloroformate reagent, which reacts with primary and secondary amines to form a stable carbamate linkage.

The Reagent: 2-Chlorobenzyl Chloroformate

The key reagent for installing the 2-Cl-Cbz group is this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂O₂ | [5] |

| Molecular Weight | 205.04 g/mol | [5] |

| CAS Number | 39545-31-8 | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Key Reactivity | Moisture-sensitive, electrophilic | [5] |

Synthesis of the reagent is typically achieved through the reaction of 2-chlorobenzyl alcohol with phosgene or a phosgene equivalent.[5] It is a corrosive and lachrymatory compound that must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5][6]

Mechanism of Protection

The installation of the 2-Cl-Cbz group follows a standard nucleophilic acyl substitution pathway. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of this compound.[7][8] This is followed by the expulsion of the chloride leaving group. The reaction generates hydrochloric acid, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[3][7]

Caption: Mechanism for the protection of an amine with 2-Cl-Cbz-Cl.

Influence of the 2-Chloro Substituent

The defining feature of the 2-Cl-Cbz group is the ortho-chloro atom on the benzyl ring. This substituent exerts a significant electron-withdrawing inductive effect, which has two primary consequences compared to the parent Cbz group:

-

Increased Acid Stability: The electron-withdrawing nature of the chlorine atom destabilizes the formation of the benzylic carbocation that is a key intermediate in the acid-mediated cleavage pathway. Consequently, the 2-Cl-Cbz group is more resistant to cleavage by strong acids (e.g., HBr in acetic acid) than the standard Cbz group.[9] This enhanced stability allows for the selective removal of other acid-labile groups, such as tert-butoxycarbonyl (Boc), in its presence.

-

Modified Hydrogenolysis Rate: While catalytic hydrogenolysis remains the primary method for cleavage, the presence of the aryl chloride can influence the reaction. Aryl chlorides can act as catalyst poisons for palladium catalysts, potentially slowing the rate of deprotection compared to the unsubstituted Cbz group. However, under standard conditions, the cleavage is generally efficient. This modulation can be exploited in complex molecules where fine-tuning of reactivity is desired.

Experimental Protocols & Workflows

The following protocols are representative and may require optimization based on the specific substrate.

Protocol 1: Protection of an Amine

This procedure utilizes typical Schotten-Baumann conditions, which are effective for a wide range of primary and secondary amines, including amino acids.[4]

Materials:

-

Amine substrate (1.0 eq)

-

This compound (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

Solvent system: Tetrahydrofuran (THF) and Water (e.g., 2:1 ratio)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Dissolution: Dissolve the amine substrate in the THF/water solvent system. For amino acids, an aqueous solution of NaHCO₃ or Na₂CO₃ is used.[4]

-

Cooling: Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions and controls the exothermic nature of the reaction.

-

Reagent Addition: While stirring vigorously, add the this compound dropwise to the cooled solution.[4] Maintain the temperature at 0-5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-20 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Cl-Cbz-protected amine.

-

Purification: Purify the product as necessary via column chromatography on silica gel or recrystallization.

Caption: Standard workflow for 2-Cl-Cbz protection of an amine.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving the 2-Cl-Cbz group. The mechanism involves the cleavage of the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to give the free amine, CO₂, and 2-chlorotoluene.[7]

Materials:

-

2-Cl-Cbz-protected substrate (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Hydrogen source: Hydrogen gas (H₂) balloon or transfer hydrogenation reagent like ammonium formate (HCOONH₄)

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

Procedure:

-

Setup: Dissolve the 2-Cl-Cbz-protected compound in a suitable solvent (e.g., MeOH) in a round-bottom flask equipped with a stir bar.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation:

-

For H₂ gas: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with H₂ (repeat 3x) to ensure an inert atmosphere. Stir the reaction vigorously under the H₂ atmosphere at room temperature.[4]

-

For Transfer Hydrogenation: Add the hydrogen donor (e.g., ammonium formate, 3-5 eq) to the reaction mixture and heat to reflux if necessary.[4][10]

-

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric when dry; ensure it remains wet during handling.[4]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (2-chlorotoluene and CO₂) are volatile and easily removed.

Caption: Mechanism of 2-Cl-Cbz deprotection via catalytic hydrogenolysis.

Orthogonality in Complex Synthesis

The true utility of any protecting group is defined by its orthogonality—the ability to be removed under specific conditions that do not affect other protecting groups.[2][11] The 2-Cl-Cbz group, like its parent Cbz, is orthogonal to the widely used Boc (acid-labile) and Fmoc (base-labile) groups.[11][12]

| Protecting Group | Deprotection Condition | Stability of 2-Cl-Cbz |

| Boc | Strong Acid (e.g., TFA, HCl) | Stable . More stable than Cbz. |

| Fmoc | Base (e.g., 20% Piperidine/DMF) | Stable . |

| 2-Cl-Cbz | Catalytic Hydrogenolysis (H₂/Pd-C) | - |